Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate

Catalog No.
S12231982
CAS No.
M.F
C16H21NO5S
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)pr...

Product Name

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate

IUPAC Name

ethyl 3-oxo-3-(4-piperidin-1-ylsulfonylphenyl)propanoate

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C16H21NO5S/c1-2-22-16(19)12-15(18)13-6-8-14(9-7-13)23(20,21)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3

InChI Key

IZHRAAGKEMPZMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate is a synthetic compound that belongs to the class of esters. It features a complex structure characterized by an ethyl ester group, a ketone functional group, and a piperidine ring substituted with a sulfonyl group. The molecular formula for this compound is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S, and it has a molecular weight of approximately 372.47 g/mol. This compound's unique structure contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate can be explored through various reactions typical of esters and ketones. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding the corresponding carboxylic acid and alcohol.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The sulfonamide moiety may participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.

Research into the biological activity of ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate indicates potential pharmacological properties. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: The presence of the piperidine ring may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

The synthesis of ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate typically involves several steps:

  • Formation of the Ketone: A suitable aromatic aldehyde can be reacted with ethyl acetoacetate under basic conditions to form the corresponding β-keto ester.
  • Sulfonamide Formation: The piperidine derivative is introduced through a sulfonation reaction, where piperidine is treated with sulfonyl chloride in the presence of a base.
  • Esterification: Finally, the ketone and sulfonamide are combined through an esterification reaction, typically using an acid catalyst.

Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate has potential applications in:

  • Pharmaceutical Development: Its unique structure suggests that it may serve as a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Chemical Research: It can be used as a reagent in organic synthesis for creating more complex molecules.

Interaction studies involving ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate focus on its binding affinity with various biological targets. Preliminary data indicate that it may interact with:

  • Enzymes: Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptors: Binding studies could reveal its effectiveness as an antagonist or agonist at specific receptor sites related to pain and inflammation.

Similar Compounds

Several compounds share structural similarities with ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate, each exhibiting unique properties:

Compound NameStructureNotable Features
Ethyl 3-oxo-3-(4-(phenyl)sulfonyl)propanoateStructureLacks piperidine; potential for different biological activity
Ethyl 1-(3-oxo-3-phenypropyl)-4-piperidinecarboxylic acidStructureSimilar functional groups; different pharmacokinetics
Ethanolamine derivativesVariesOften used in drug formulations; varied biological activities

The comparison highlights how structural variations influence biological activity and potential applications, emphasizing the uniqueness of ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate within its class.

This compound's multifaceted nature warrants further investigation into its synthesis, biological interactions, and therapeutic potential, making it a promising candidate for future research endeavors.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Exact Mass

339.11404394 g/mol

Monoisotopic Mass

339.11404394 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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